Cilazaprilat: An In-depth Technical Guide on its Formation and Activity as an Active Metabolite
Cilazaprilat: An In-depth Technical Guide on its Formation and Activity as an Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and activity of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril. This document delves into the pharmacokinetics of its formation, its potent inhibitory action on ACE, and the downstream effects on the renin-angiotensin-aldosterone system (RAAS). Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development.
Introduction
Cilazapril is a prodrug that, upon oral administration, is rapidly absorbed and subsequently hydrolyzed by hepatic esterases to its active diacid metabolite, cilazaprilat.[1][2][3] This conversion is essential for its therapeutic efficacy, as cilazaprilat is a potent and long-acting inhibitor of angiotensin-converting enzyme (ACE).[3][4] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][5] It is primarily used in the management of hypertension and congestive heart failure.[1][3]
Formation of Cilazaprilat
The biotransformation of cilazapril to cilazaprilat is a critical step in its mechanism of action. This enzymatic hydrolysis occurs predominantly in the liver.[1]
Pharmacokinetics of Cilazapril and Cilazaprilat
Following oral administration of cilazapril, peak plasma concentrations of the parent drug are reached in less than one hour, and it is rapidly cleared.[6] The active metabolite, cilazaprilat, reaches its peak plasma concentration within two hours.[6][7] The absolute bioavailability of cilazaprilat from oral cilazapril is approximately 57%, based on urinary recovery data.[8][9]
Table 1: Pharmacokinetic Parameters of Cilazapril and Cilazaprilat
| Parameter | Cilazapril | Cilazaprilat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2 hours | [6][7] |
| Absolute Bioavailability (from oral cilazapril) | - | ~57% | [8][9] |
| Elimination Half-life (initial phase) | 0.7 - 2.7 hours | ~1.8 hours | [6][9] |
| Elimination Half-life (terminal phase) | - | 30 - 50 hours | [10] |
| Total Clearance | - | 12.3 L/h | [8] |
| Renal Clearance | - | 10.8 L/h | [8] |
The elimination of cilazaprilat is biphasic, with an initial rapid phase followed by a prolonged terminal phase, which is attributed to its saturable binding to ACE.[7][9] Cilazaprilat is primarily eliminated unchanged by the kidneys.[8]
ACE Inhibitory Activity of Cilazaprilat
Cilazaprilat is a highly potent and specific inhibitor of angiotensin-converting enzyme.[11] This inhibition is competitive and reversible.[10]
Quantitative Measures of ACE Inhibition
The potency of cilazaprilat is demonstrated by its low IC50 value, which is the concentration required to inhibit 50% of ACE activity. In vitro studies using rabbit lung ACE have shown an IC50 of 1.9 nM for cilazaprilat.[11] In plasma, a concentration of approximately 1 ng/mL of cilazaprilat is sufficient to cause 50% ACE inhibition.[10] Therapeutic doses of cilazapril (1 to 5 mg) result in greater than 90% inhibition of plasma ACE activity within two hours of administration.[6][7]
Table 2: ACE Inhibitory Activity of Cilazaprilat
| Parameter | Value | Condition | Reference(s) |
| IC50 | 1.9 nM | Rabbit Lung ACE (in vitro) | [11] |
| Concentration for 50% ACE Inhibition | ~1 ng/mL | Human Plasma | [10] |
| Maximum ACE Inhibition (0.5 mg cilazapril) | 70 - 80% | Human Plasma | [7][8] |
| Maximum ACE Inhibition (1 - 5 mg cilazapril) | > 90% | Human Plasma | [6][7][8] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of cilazaprilat.
In Vitro Enzymatic Hydrolysis of Cilazapril to Cilazaprilat
This protocol describes a general method for assessing the esterase-mediated hydrolysis of an ester prodrug like cilazapril, using porcine liver esterase (PLE) as a representative enzyme.
Materials:
-
Cilazapril
-
Cilazaprilat standard
-
Porcine Liver Esterase (PLE) (Sigma-Aldrich or equivalent)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile
-
HPLC system with UV detector
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of cilazapril in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentration for the assay.
-
Prepare a stock solution of PLE in phosphate buffer. The final enzyme concentration should be determined empirically to achieve a reasonable rate of hydrolysis.
-
Prepare a series of cilazaprilat standards in the same buffer for the calibration curve.
-
-
Enzymatic Reaction:
-
Pre-warm the cilazapril solution and the PLE solution to 37°C.
-
Initiate the reaction by adding a specific volume of the PLE solution to the cilazapril solution in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC to separate and quantify cilazapril and the formed cilazaprilat. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 2.0).[2] Detection is commonly performed at a wavelength of around 212 nm.[2]
-
-
Data Analysis:
-
Construct a calibration curve for cilazaprilat using the prepared standards.
-
Determine the concentration of cilazaprilat formed at each time point.
-
Plot the concentration of cilazaprilat versus time to determine the rate of hydrolysis.
-
ACE Inhibition Assay (Fluorometric Method)
This protocol outlines a continuous fluorometric assay to determine the IC50 of cilazaprilat for ACE, based on the hydrolysis of a quenched fluorescent substrate.
Materials:
-
Cilazaprilat
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (Sigma-Aldrich, Catalog #A6778 or equivalent)
-
Quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Tris buffer (e.g., 0.15 M, pH 8.3)
-
NaCl
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in a buffer containing 50% glycerol and store at -20°C.
-
Prepare a working solution of ACE by diluting the stock solution in Tris buffer.
-
Prepare a stock solution of the fluorescent substrate in a suitable solvent and dilute it to the final working concentration in Tris buffer containing NaCl.
-
Prepare a series of dilutions of cilazaprilat in Tris buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Blank wells: Add buffer only.
-
Control wells (100% ACE activity): Add ACE working solution and buffer.
-
Inhibitor wells: Add ACE working solution and the different dilutions of cilazaprilat.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the pre-warmed substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorometer pre-set to 37°C.
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm. The rate of fluorescence increase is proportional to the ACE activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot) for the control and each inhibitor concentration.
-
Calculate the percentage of ACE inhibition for each cilazaprilat concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100
-
Plot the % Inhibition versus the logarithm of the cilazaprilat concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway, experimental workflow, and the affected signaling pathway provide a clearer understanding of the processes involved.
Caption: Metabolic activation of cilazapril to cilazaprilat.
Caption: Workflow for determining ACE inhibitory activity.
Caption: Inhibition of the RAAS pathway by cilazaprilat.
Conclusion
Cilazaprilat's formation from its prodrug, cilazapril, and its subsequent potent inhibition of angiotensin-converting enzyme are well-characterized processes that underpin its therapeutic utility. The quantitative data on its pharmacokinetics and ACE inhibitory activity, combined with detailed experimental protocols, provide a solid foundation for further research and development in the field of cardiovascular pharmacology. The provided diagrams offer a clear visual summary of the key pathways and workflows, aiding in the comprehension of cilazaprilat's mechanism of action and its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of esterases and structures of prodrug esters. III. Activity of rat tissue homogenates, rat plasma and porcine liver esterase for the hydrolysis of 3',5'-bis-dicarboxylic acid hemiesters of 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of enzyme inhibitors to evaluate the conversion pathways of ester and amide prodrugs: a case study example with the prodrug ceftobiprole medocaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. SMPDB [smpdb.ca]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated administration of the converting enzyme inhibitor cilazapril to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
